molecular formula C14H18O B2366605 [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287286-92-2

[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2366605
CAS No.: 2287286-92-2
M. Wt: 202.297
InChI Key: SQSWBUYLHWUUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,3-Dimethylphenyl)-1-bicyclo[111]pentanyl]methanol is a compound that belongs to the class of bicyclo[111]pentane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can then be further derivatized through various transformations . Another approach involves palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes, allowing for late-stage diversification of the bridgehead positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, particularly those involving photochemical and palladium-catalyzed processes.

Chemical Reactions Analysis

Types of Reactions

[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring and the bicyclo[11

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine

In biology and medicine, bicyclo[1.1.1]pentane derivatives are explored for their potential as bioisosteres, which can replace other functional groups in drug molecules to improve their properties. These compounds have shown promise in increasing the solubility, potency, and metabolic stability of lead compounds .

Industry

In industry, the compound’s unique structural features make it useful in materials science, particularly in the development of molecular rods, rotors, and supramolecular linker units .

Mechanism of Action

The mechanism of action of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol stands out due to its specific substitution pattern and the presence of the hydroxyl group, which provides additional functionalization opportunities. Its unique structure and reactivity make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-4-3-5-12(11(10)2)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSWBUYLHWUUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.